



An In-depth Technical Guide to Tris(2-aminoethyl)amine (tren)

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Compound of Interest		
Compound Name:	Triaminotriethylamine	
Cat. No.:	B1255861	Get Quote

Introduction and Nomenclature

Tris(2-aminoethyl)amine, commonly known by the acronym 'tren', is an organic compound with the formula N(CH₂CH₂NH₂)₃.[1] While occasionally referred to as **Triaminotriethylamine**, its preferred IUPAC name is N¹,N¹-Bis(2-aminoethyl)ethane-1,2-diamine.[1][2] It is a colorless to pale yellow, hygroscopic liquid that is highly basic and soluble in water.[1][3]

Structurally, tren is a C₃-symmetric, tripodal, tetradentate chelating ligand, consisting of a central tertiary amine and three pendant primary amine groups.[1][4] This unique architecture makes it a cornerstone ligand in coordination chemistry, where it forms stable complexes with a vast array of transition metals, particularly those in +2 and +3 oxidation states.[1] Its constrained topology often results in complexes with fewer isomers compared to its linear counterpart, triethylenetetramine (trien).[1] Beyond fundamental coordination chemistry, tren serves as a versatile building block in supramolecular chemistry, a crosslinking agent in polymer synthesis, a carbon dioxide absorbent, and a reagent in peptide synthesis.[1][3][5]

Molecular Structure and Conformation

The core structure of tren features a central, apical tertiary nitrogen atom bonded to three separate ethylamine arms. This arrangement forces a tripodal, or "umbrella-shaped," conformation. The four nitrogen atoms—one tertiary and three primary—act as donor atoms, allowing the molecule to grasp a metal ion in a tetradentate fashion.[4] This pre-organized structure is key to its strong chelating ability.



Figure 1: Chemical structure of Tris(2-aminoethyl)amine (tren).

Physicochemical and Spectroscopic Properties

The fundamental properties of tren are summarized below. These values are critical for its handling, purification, and application in various experimental setups.

Table 1: Physicochemical Properties of Tris(2-aminoethyl)amine

Property	Value	Reference(s)
CAS Number	4097-89-6	[1][2]
Molecular Formula	C ₆ H ₁₈ N ₄	[2][4]
Molar Mass	146.23 g/mol	[2][4]
Appearance	Colorless to dark yellow liquid	[1][2]
Density	0.976 g/mL at 20 °C	[3][6]
Boiling Point	114 °C at 15 mmHg	[3][6]
Melting Point	-16 °C	[1][4]
Refractive Index (n ²⁰ /D)	1.497	[3][6]
Vapor Pressure	0.02 mmHg at 20 °C	[2][3]

| Solubility | Miscible with water |[3] |

Table 2: Spectroscopic Data References

Spectroscopic Technique	Availability / Reference
¹ H NMR	Spectrum available[7]
¹³ C NMR	Characterization data available[8]
FT-IR	Spectrum available[9][10]

| Mass Spectrometry (EI) | Spectrum available[10] |



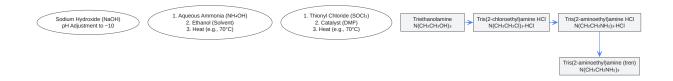
Coordination Chemistry

Tren is a classic tripodal tetradentate ligand that forms highly stable chelate complexes with transition metals.[4] The constrained connectivity of the three ethylamine arms typically leads to the formation of trigonal bipyramidal or octahedral complexes.[1][5] For an octahedral complex of the type $[M(tren)X_2]^{n+}$, where X is a monodentate ligand, the tren ligand occupies four coordination sites, forcing the two X ligands into a cis arrangement relative to each other, with only a single achiral stereoisomer being possible.[1] This isomeric control is a distinct advantage over more flexible linear tetramines.[1]

Figure 2: General coordination of tren to a metal center (M) in an octahedral complex.

Synthesis Overview and Experimental Protocols

A common and effective laboratory synthesis of tren starts from triethanolamine. The process involves two main steps: chlorination of the hydroxyl groups followed by amination.[11][12]



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Figure 3: Workflow for the synthesis of tren from triethanolamine.

Experimental Protocol: Synthesis of Tris(2-aminoethyl)amine[11][12][13]

Objective: To synthesize Tris(2-aminoethyl)amine (tren) from triethanolamine.

Materials:

- Triethanolamine
- Thionyl chloride (SOCl₂)
- N,N-Dimethylformamide (DMF, catalyst)

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- Concentrated aqueous ammonia (NH₄OH)
- Ethanol (absolute)
- Sodium hydroxide (NaOH)
- Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, rotary evaporator, distillation apparatus.

Procedure:

- Step 1: Synthesis of Tris(2-chloroethyl)amine hydrochloride.
 - In a three-neck flask equipped with a dropping funnel, condenser, and magnetic stirrer,
 add triethanolamine (e.g., 14.9 g) and a catalytic amount of DMF.[11][12]
 - Cool the flask in an ice bath. Slowly add thionyl chloride (e.g., 50 g) dropwise via the dropping funnel while stirring. Control the addition rate to manage the exothermic reaction and gas evolution.[11]
 - After the addition is complete, remove the ice bath and heat the mixture under reflux (e.g., at 70°C) for 6-8 hours.[11]
 - After cooling, remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude tris(2-chloroethyl)amine hydrochloride as a concentrate.[11]
- Step 2: Amination to Tris(2-aminoethyl)amine.
 - In a separate large three-neck flask, add concentrated aqueous ammonia (e.g., 130 g) and ethanol (e.g., 100 g).[13]
 - Dissolve the crude tris(2-chloroethyl)amine hydrochloride from Step 1 in this solution.
 - Heat the mixture under reflux at 70°C for approximately 7 hours. The solution will typically change color from colorless to dark brown.[12][13]
 - After the reaction, remove the solvent (ethanol) and excess ammonia by rotary evaporation to yield a viscous dark residue.[12]



- Step 3: Isolation and Purification.
 - Dissolve the residue in absolute ethanol and cool the solution to precipitate ammonium chloride.
 - Remove the solid ammonium chloride by suction filtration and collect the filtrate.[12]
 - Adjust the pH of the filtrate to approximately 10 using a concentrated solution of sodium hydroxide to deprotonate the amine hydrochlorides.[13]
 - Isolate the final product, tris(2-aminoethyl)amine, by vacuum distillation, collecting the fraction at approximately 140-150°C at 5 kPa (or ~114°C at 15 mmHg).[3][12]

Experimental Protocol: ¹H NMR Characterization

Objective: To obtain a ¹H NMR spectrum of a synthesized tren sample for structural verification.

Materials:

- Synthesized Tris(2-aminoethyl)amine (tren) sample
- Deuterated solvent (e.g., Deuterium Oxide, D2O, or Chloroform-d, CDCl3)
- NMR tube (5 mm)
- Pipettes
- NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

- Prepare the NMR sample by dissolving approximately 5-10 mg of the purified tren sample in 0.6-0.7 mL of a suitable deuterated solvent (D₂O is often used due to the compound's high polarity) in a clean, dry vial.
- Transfer the solution into a 5 mm NMR tube.
- Place the NMR tube into the spectrometer's sample holder.



- Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.
 Typical acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
- Process the resulting Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the signals and reference the spectrum. If using D₂O, the residual HDO peak can be used as a reference (approx. 4.79 ppm). If using CDCl₃, the residual CHCl₃ peak is used (7.26 ppm).
- Expected Spectrum: The ¹H NMR spectrum of tren is simple, typically showing two triplets corresponding to the two inequivalent methylene (-CH₂-) groups of the ethyl arms, N-(CH₂-CH₂-NH₂). The amine protons (-NH₂) may appear as a broad singlet, which will exchange with D₂O if used as the solvent.

Key Applications

The unique structural and chemical properties of tren make it valuable across multiple scientific disciplines:

- Coordination Chemistry: As a model tripodal ligand for studying the structure, bonding, and reactivity of metal complexes.[3][5]
- Materials Science: Used in the surface treatment of nanoparticles and as a grafting agent for carbon nanotubes to facilitate metal ion extraction from wastewater.[4][6]
- Polymer Chemistry: Acts as a cross-linking agent to create advanced polymers and vitrimers with improved thermal stability and strength.[1][5]
- Biomedical Research: Serves as a scaffold for assembling triple helical collagen mimetic structures and for creating conjugates for drug delivery or diagnostic tools.[5][14]
- Industrial Processes: Employed as a carbon dioxide absorbent and used in the formulation of some detergents and surfactants.[3][4][14]

Safety and Handling



Tris(2-aminoethyl)amine is a corrosive and toxic substance.[1] It can cause severe skin burns and eye damage.[1] It is harmful if inhaled and toxic if swallowed, with dermal contact potentially being fatal.[1][2] The oral LD₅₀ in rats is 246 mg/kg.[1] Handling requires the use of appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.[6] It is classified as a combustible, acutely toxic material.[4][6]

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